1,3-Bis(diphenylphosphanyl)propane-1,3-dione
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Overview
Description
1,3-Bis(diphenylphosphanyl)propane-1,3-dione is an organophosphorus compound with the molecular formula C27H26P2. It is a white solid that is soluble in organic solvents and is slightly air-sensitive, degrading in air to the phosphine oxide . This compound is classified as a diphosphine ligand in coordination chemistry and homogeneous catalysis .
Preparation Methods
1,3-Bis(diphenylphosphanyl)propane-1,3-dione can be synthesized through various methods. One common synthetic route involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane . The reaction proceeds as follows: [ 2 \text{Ph}_2\text{PLi} + \text{Cl(CH}_2)_3\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 2 \text{LiCl} ]
Another method involves metal-halogen exchange followed by metathesis : [ \text{Br(CH}_2)_3\text{Br} + 2 \text{tBuLi} \rightarrow \text{Li(CH}_2)_3\text{Li} + 2 \text{tBuBr} ] [ \text{Li(CH}_2)_3\text{Li} + 2 \text{PCl}_3 \rightarrow \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 2 \text{LiCl} ] [ \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 4 \text{PhLi} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 4 \text{LiCl} ]
Chemical Reactions Analysis
1,3-Bis(diphenylphosphanyl)propane-1,3-dione undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to form different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the formation of coordination complexes with metals.
Common reagents and conditions used in these reactions include nickel(II) chloride for the formation of nickel complexes, and palladium(II) catalysts for various coupling reactions . Major products formed from these reactions include polyketones and other coordination complexes .
Scientific Research Applications
1,3-Bis(diphenylphosphanyl)propane-1,3-dione is widely used in scientific research due to its ability to act as a bidentate ligand in coordination chemistry. Some of its applications include:
Mechanism of Action
The mechanism by which 1,3-Bis(diphenylphosphanyl)propane-1,3-dione exerts its effects involves its role as a ligand in coordination complexes. It forms six-membered C3P2M chelate rings with metals, which can then participate in various catalytic processes . The molecular targets and pathways involved include the coordination of the phosphine groups with metal centers, facilitating reactions such as carbon-carbon bond formation and polymerization .
Comparison with Similar Compounds
1,3-Bis(diphenylphosphanyl)propane-1,3-dione can be compared with other similar diphosphine ligands, such as:
1,2-Bis(diphenylphosphino)ethane (dppe): This compound has a shorter carbon chain between the phosphine groups, leading to different coordination properties.
1,4-Bis(diphenylphosphino)butane (dppb): This compound has a longer carbon chain, which can affect the stability and reactivity of the coordination complexes formed.
1,3-Bis(diphenylphosphino)propane (dppp): This compound is very similar but lacks the dione functionality, which can influence its reactivity and applications.
This compound is unique due to its specific structure and the presence of the dione functionality, which can enhance its coordination abilities and reactivity in certain catalytic processes .
Properties
CAS No. |
89243-74-3 |
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Molecular Formula |
C27H22O2P2 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
1,3-bis(diphenylphosphanyl)propane-1,3-dione |
InChI |
InChI=1S/C27H22O2P2/c28-26(30(22-13-5-1-6-14-22)23-15-7-2-8-16-23)21-27(29)31(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
InChI Key |
SCVKIIRWAXEAPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(=O)CC(=O)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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